molecular formula C9H8BrF3O3 B13996984 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

Cat. No.: B13996984
M. Wt: 301.06 g/mol
InChI Key: OGUZXGRELSKKNO-UHFFFAOYSA-N
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Description

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene is an organic compound with the molecular formula C9H8BrF3O3 It is a derivative of benzene, substituted with bromine, methoxymethoxy, and trifluoromethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a suitable benzene derivative, followed by the introduction of methoxymethoxy and trifluoromethoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The trifluoromethoxy group can be reduced to form simpler alkoxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of alkoxybenzene derivatives.

Scientific Research Applications

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(trifluoromethoxy)benzene: Lacks the methoxymethoxy group, making it less versatile in certain synthetic applications.

    1-Bromo-3-(methoxymethoxy)benzene: Lacks the trifluoromethoxy group, which may reduce its lipophilicity and bioavailability.

    1-Bromo-3-chloro-2-(trifluoromethoxy)benzene: Contains a chlorine atom instead of a methoxymethoxy group, which can alter its reactivity and applications.

Uniqueness

1-Bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which confer distinct chemical properties

Properties

Molecular Formula

C9H8BrF3O3

Molecular Weight

301.06 g/mol

IUPAC Name

1-bromo-3-(methoxymethoxy)-5-(trifluoromethoxy)benzene

InChI

InChI=1S/C9H8BrF3O3/c1-14-5-15-7-2-6(10)3-8(4-7)16-9(11,12)13/h2-4H,5H2,1H3

InChI Key

OGUZXGRELSKKNO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=CC(=C1)Br)OC(F)(F)F

Origin of Product

United States

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